1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

Overview

Description

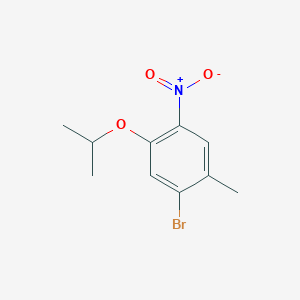

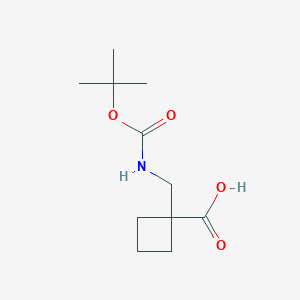

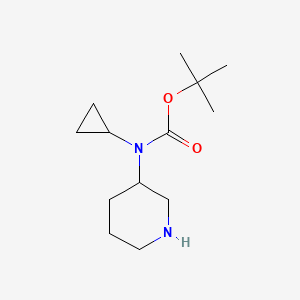

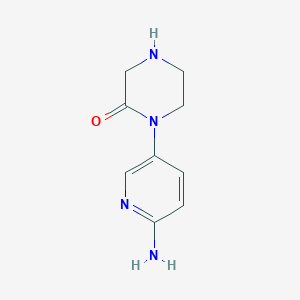

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is a chemical compound with the CAS Number: 1202858-68-1 . It has a molecular weight of 274.11 and its linear formula is C10H12BrNO3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12BrNO3 . The InChI representation of the molecule is InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 342.1±37.0C at 760 mmHg . The compound has a molecular weight of 274.11 g/mol , and its XLogP3-AA value, a measure of its lipophilicity, is 3.6 .Scientific Research Applications

Application in Polymer Solar Cells

1-Bromo-4-nitrobenzene derivatives have been explored for their potential in enhancing the performance of polymer solar cells (PSCs). A study by Fu et al. (2015) introduced a fluorescent inhibitor, 1-Bromo-4-Nitrobenzene (1-Br-4-NB), to the active layer of PSCs, resulting in a significant improvement in power conversion efficiency. This enhancement is attributed to reduced excitonic recombination and improved excitonic dissociation at the donor–acceptor interface, facilitated by the formation of electron transfer complexes. The addition of 1-Br-4-NB to PSCs led to an increase in efficiency of more than 57% compared to solar cells without the compound (Fu et al., 2015).

Role in Anisotropic Displacement Parameters

Mroz et al. (2020) focused on the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene compounds, including bromo derivatives. The study involved calculating these parameters from first principles and determining them through X-ray diffraction experiments. The results provided insights into the challenges of experimental determination compared to theoretical predictions, especially for the bromo compound (Mroz et al., 2020).

Influence on NMR Spectra

Research by Beltrame et al. (1975) explored the proton NMR spectra of various nitrobenzene derivatives, including 1-bromo-4-nitrobenzene. The study observed the chemical shifts and coupling constants, noting a deshielding effect of the methyl group on aromatic protons in some cases. This research contributes to the understanding of the impact of substituents on the NMR spectral properties of nitrobenzene derivatives (Beltrame et al., 1975).

Reactivity in Ionic Liquids

A study by Ernst et al. (2013) demonstrated the reactivity of the radical anions of 1-bromo-4-nitrobenzene in an ionic liquid environment. The research highlighted the contrast in behavior of these anions in ionic solvents compared to conventional non-aqueous solvents, suggesting that ionic solvents promote the reactivity of the radical anion, potentially via stabilization of the charged products (Ernst et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYPMMITUZVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227014 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202858-68-1 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)